![molecular formula C12H17N3 B3006536 4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 866049-24-3](/img/structure/B3006536.png)
4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine" is a derivative of the pyrimidine class, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The compound is structurally related to various pyrimidine derivatives that have been synthesized and studied for their biological properties, such as inhibition of dihydrofolate reductases and antiviral activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the construction of the pyrimidine ring through various methods such as cyclization reactions, reductive aminations, and nucleophilic substitutions. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines was achieved via reductive amination of a corresponding aldehyde with substituted indolines or by nucleophilic displacement of a bromomethyl-pyrido[2,3-d]pyrimidine with different anilines . Similarly, the synthesis of 1,3-dimethyl-5,10-methanocycloundeca[4,5]pyrrolo[2,3-d]pyrimidine derivatives involved methylation and anion-exchange reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be fused with other heterocyclic rings such as pyrrolo or pyrido rings. The substitution pattern on the pyrimidine ring, as well as the nature of the side chains, can significantly influence the molecular conformation and the electronic properties of the compound. For example, the structural characteristics of certain pyrimidine derivatives were elucidated using UV-vis, NMR spectral data, and X-ray crystal analyses . These techniques could be employed to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, redox reactions, and cycloadditions. For instance, the reactions of aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidines . Additionally, the redox ability of certain pyrimidine derivatives to mimic NAD+-NADH-type reactions has been demonstrated . These reactions are crucial for understanding the reactivity and potential applications of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, lipophilicity, and stability, are important for their biological activity and pharmacokinetic profile. Compounds with optimal lipophilicity and cell penetration showed potent inhibitory activity against certain enzymes . The electrochemical properties, such as reduction potentials, can also be determined using cyclic voltammetry . These properties would need to be characterized for "this compound" to assess its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Spectroscopic Studies
One of the primary applications of this compound involves its synthesis through multicomponent reactions (MCRs). These reactions are notable for their efficiency, allowing for the creation of new organic molecules in a single process, which is simpler and quicker than conventional multistep organic reactions. The synthesized compounds, including derivatives of this chemical, have been evaluated for their antibacterial and antifungal activities (Tugcu & Turhan, 2018).
Pharmaceutical and Antimicrobial Uses
The compound is extensively used in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. It has also found applications in the synthesis of antimicrobials, indicating its potential in developing new drugs and treatments (Fu Chun, 2007).
Cancer Research
In cancer research, derivatives of this compound have shown promise. For instance, compounds based on a cyclopenta[d]pyrimidine scaffold have demonstrated potent antiproliferative activities, indicating their potential as anti-cancer agents. These compounds also have been found to inhibit the polymerization of purified tubulin, a critical process in cancer cell growth (Gangjee et al., 2010).
Nonlinear Optics
The pyrimidine ring, to which this compound is related, is significant in nonlinear optics (NLO) fields. Studies on pyrimidine derivatives have shown them to have considerable NLO properties, making them candidates for use in advanced optoelectronic applications (Hussain et al., 2020).
Chemical Structure and Bonding Studies
Studies have also focused on the chemical structure and bonding properties of related compounds. For example, investigations into the hydrogen-bonded chains and pi-pi stacking interactions in similar compounds have contributed to a deeper understanding of chemical bonding and molecular interactions (Portilla et al., 2005).
将来の方向性
The future directions for “4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine” and similar compounds lie in their potential for drug discovery. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds .
作用機序
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that contribute to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The influence of steric factors on biological activity has been investigated, describing the structure–activity relationship (SAR) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
A series of novel 4, 6-disubstituted pyrimidine derivatives were evaluated for in vitro activities on cancerous cell lines .
Action Environment
The suzuki–miyaura (sm) coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
特性
IUPAC Name |
4-methyl-2-pyrrolidin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9-10-5-4-6-11(10)14-12(13-9)15-7-2-3-8-15/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPRFIOFWWSDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)

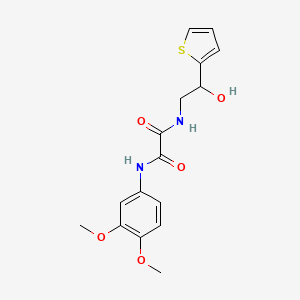
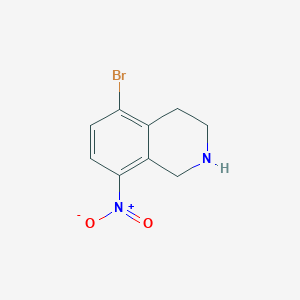
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)
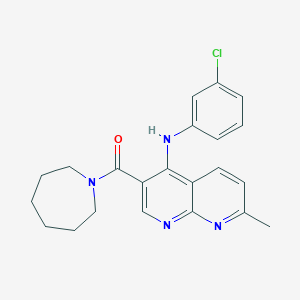
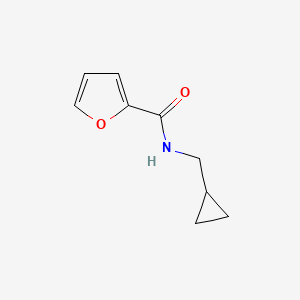
![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)
![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)
![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3006473.png)
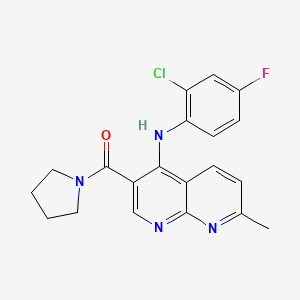
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)